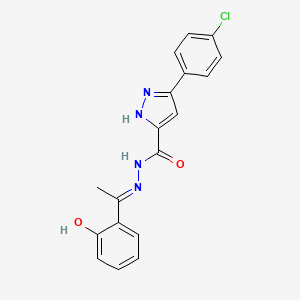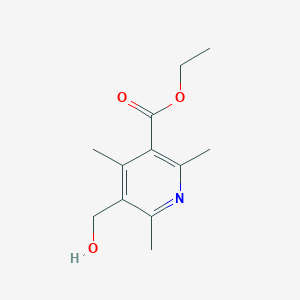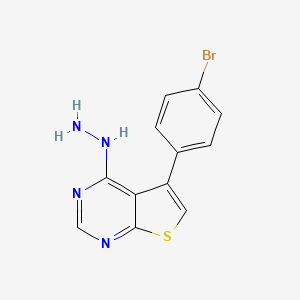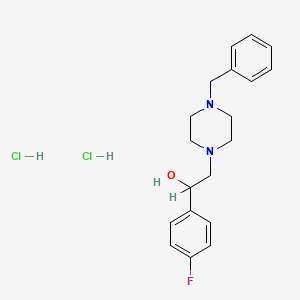
3-(4-CL-Phenyl)-N'-(1-(2-hydroxyphenyl)ethylidene)-1H-pyrazole-5-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-CL-Phenyl)-N’-(1-(2-hydroxyphenyl)ethylidene)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound that belongs to the class of pyrazole derivatives
准备方法
合成路线和反应条件
3-(4-氯苯基)-N'-(1-(2-羟基苯基)亚乙基)-1H-吡唑-5-甲酰肼的合成通常涉及3-(4-氯苯基)-1H-吡唑-5-甲酰肼与2-羟基苯乙酮的缩合反应。反应通常在酸性催化剂(如盐酸)的存在下,在回流条件下进行。然后将反应混合物冷却,并通过过滤分离产物,并通过重结晶进行纯化。
工业生产方法
对于工业规模的生产,可以优化合成以提高产率和降低成本。这可能涉及使用更有效的催化剂、替代溶剂或连续流动反应器。工业生产方法的具体细节将取决于生产规模和最终产品的所需纯度。
化学反应分析
反应类型
3-(4-氯苯基)-N'-(1-(2-羟基苯基)亚乙基)-1H-吡唑-5-甲酰肼可以进行各种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的氧化物。
还原: 还原反应可以将该化合物转化为其还原形式。
取代: 该化合物可以进行亲核或亲电取代反应。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾 (KMnO4) 和过氧化氢 (H2O2)。
还原: 通常使用硼氢化钠 (NaBH4) 或氢化铝锂 (LiAlH4) 等还原剂。
取代: 可以在适当条件下使用卤素 (Cl2, Br2) 或亲核试剂 (NH3, OH-) 等试剂。
主要形成的产物
从这些反应中形成的主要产物将取决于所使用的特定试剂和条件。例如,氧化可能会产生氧化物,而还原可能会产生醇或胺。
科学研究应用
化学
在化学领域,3-(4-氯苯基)-N'-(1-(2-羟基苯基)亚乙基)-1H-吡唑-5-甲酰肼作为构建块用于合成更复杂分子的潜力正在研究中。其独特的结构允许各种功能化,使其成为有机合成中宝贵的中间体。
生物学
在生物学方面,该化合物可能表现出抗菌、抗真菌或抗癌活性。研究人员正在研究其与生物靶标的相互作用,以开发新的治疗剂。
医学
在医学领域,吡唑化合物衍生物因其作为药物的潜力而受到探索。它们可以作为酶抑制剂、受体激动剂或拮抗剂,有助于开发新的药物。
工业
在工业上,由于其化学稳定性和反应性,该化合物可用于开发新材料,例如聚合物或涂层。
作用机制
3-(4-氯苯基)-N'-(1-(2-羟基苯基)亚乙基)-1H-吡唑-5-甲酰肼的作用机制将取决于其具体应用。例如,如果它作为抗菌剂发挥作用,它可能会通过干扰细菌的细胞壁合成或蛋白质生产来抑制细菌的生长。通过详细的生化研究可以确定所涉及的分子靶标和途径。
相似化合物的比较
类似化合物
- 3-(4-氯苯基)-1H-吡唑-5-甲酰肼
- N'-(1-(2-羟基苯基)亚乙基)-1H-吡唑-5-甲酰肼
- 3-(4-氯苯基)-N'-(1-(2-甲氧基苯基)亚乙基)-1H-吡唑-5-甲酰肼
比较
与类似化合物相比,3-(4-氯苯基)-N'-(1-(2-羟基苯基)亚乙基)-1H-吡唑-5-甲酰肼由于同时存在 4-氯苯基和 2-羟基苯基基团,可能会表现出独特的性质。
属性
分子式 |
C18H15ClN4O2 |
|---|---|
分子量 |
354.8 g/mol |
IUPAC 名称 |
3-(4-chlorophenyl)-N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C18H15ClN4O2/c1-11(14-4-2-3-5-17(14)24)20-23-18(25)16-10-15(21-22-16)12-6-8-13(19)9-7-12/h2-10,24H,1H3,(H,21,22)(H,23,25)/b20-11+ |
InChI 键 |
PJFFYFMGZXQRPB-RGVLZGJSSA-N |
手性 SMILES |
C/C(=N\NC(=O)C1=CC(=NN1)C2=CC=C(C=C2)Cl)/C3=CC=CC=C3O |
规范 SMILES |
CC(=NNC(=O)C1=CC(=NN1)C2=CC=C(C=C2)Cl)C3=CC=CC=C3O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![methyl (2E)-2-{[5-(3-bromophenyl)-2-furyl]methylene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11973283.png)

![2-Ethyl-3-methyl-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11973306.png)
![4-hydroxybenzaldehyde [3-methyl-2,6-dioxo-7-(2-phenoxyethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B11973317.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-methylphenyl)methylidene]acetohydrazide](/img/structure/B11973320.png)

![Dibenzyl 2,6-dimethyl-4-[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11973328.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11973330.png)


![(5Z)-3-butyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11973351.png)
